2-[4-(Methylsulfanyl)phenyl]benzonitrile
CAS No.: 171879-75-7
Cat. No.: VC21285729
Molecular Formula: C14H11NS
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171879-75-7 |
|---|---|
| Molecular Formula | C14H11NS |
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | 2-(4-methylsulfanylphenyl)benzonitrile |
| Standard InChI | InChI=1S/C14H11NS/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,1H3 |
| Standard InChI Key | FPPYLRPCUYIBLZ-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)C2=CC=CC=C2C#N |
| Canonical SMILES | CSC1=CC=C(C=C1)C2=CC=CC=C2C#N |
Introduction
Chemical Identity and Structural Characteristics
2-[4-(Methylsulfanyl)phenyl]benzonitrile is an organic compound with the CAS Registry Number 171879-75-7. It is characterized by a distinct biphenyl structure with a nitrile group at the 2-position of one phenyl ring and a methylsulfanyl (methylthio) group attached to the 4-position of the second phenyl ring .
Nomenclature and Identifiers
This compound is known by several synonyms in chemical databases and literature. The table below summarizes its identification parameters:
| Parameter | Value |
|---|---|
| IUPAC Name | 2-[4-(Methylsulfanyl)phenyl]benzonitrile |
| Synonyms | 4'-(Methylthio)-[1,1'-biphenyl]-2-carbonitrile; 2-(4-methylsulfanylphenyl)benzonitrile |
| CAS Number | 171879-75-7 |
| Molecular Formula | C₁₄H₁₁NS |
| Molecular Weight | 225.31 g/mol |
| PubChem CID | 1393962 |
| MDL Number | MFCD05981388 |
Physical and Chemical Properties
The compound possesses specific physicochemical properties that contribute to its behavior in chemical reactions and biological systems. These properties are summarized below:
| Property | Value |
|---|---|
| Physical State | Solid |
| XLogP3 | 4.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 49.1 Ų |
| Complexity | 259 |
| Exact Mass | 225.06122053 Da |
The relatively high XLogP3 value of 4.1 indicates significant lipophilicity, suggesting potential for membrane permeability in biological systems . The compound's moderate topological polar surface area (49.1 Ų) combined with its lipophilicity profile suggests it may have drug-like properties, potentially crossing biological membranes while maintaining reasonable solubility characteristics.
Synthesis Methods and Approaches
While detailed synthesis protocols specific to 2-[4-(Methylsulfanyl)phenyl]benzonitrile are scarce in the literature, compounds with similar structural features are typically synthesized through established synthetic pathways.
General Synthetic Routes
Based on the structure of 2-[4-(Methylsulfanyl)phenyl]benzonitrile, several synthetic approaches can be inferred:
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Cross-coupling reactions to form the biphenyl backbone, followed by the introduction of functional groups
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Modification of pre-existing biphenyl structures with appropriate functional groups
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Direct functionalization of aromatic rings with subsequent coupling
Structural Analogues and Related Compounds
Several compounds share structural similarities with 2-[4-(Methylsulfanyl)phenyl]benzonitrile, differing mainly in the position of functional groups or the presence of additional substituents.
Direct Structural Analogues
A closely related structural analogue is 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile (CAS: 1237083-91-8), which differs in the positioning of the methylsulfanyl group and the addition of a chloro substituent . This compound has a molecular weight of 259.75 g/mol and a molecular formula of C₁₄H₁₀ClNS.
Functional Group Modifications
Related compounds include those where the methylsulfanyl group is oxidized to a methylsulfonyl group, such as compounds in the 2-(4-methylsulfonylphenyl) family. These oxidized variants often display different biological activities compared to their thioether counterparts, particularly in regard to enzyme inhibition properties .
For example, 2-(4-methylsulfonylphenyl)acetic acid (CAS: 90536-66-6) has been studied for its potential in pharmaceutical applications, particularly as an intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors .
Current Research and Future Directions
The compound 2-[4-(Methylsulfanyl)phenyl]benzonitrile represents an interesting chemical entity with potential applications across various fields of research. Current research gaps and future directions include:
Research Gaps
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Detailed Synthesis Protocols: There is a need for optimized, scalable synthesis methods specifically for this compound.
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Comprehensive Biological Evaluation: Systematic studies of its biological activities, including enzyme inhibition profiles and receptor binding affinities.
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Structure-Activity Relationships: Exploration of how modifications to its structure affect biological activities and physicochemical properties.
Future Research Directions
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Medicinal Chemistry Applications: Further investigation of this compound and its derivatives as potential leads for drug discovery, particularly in areas where sulfur-containing aromatics have shown promise.
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Material Science Applications: Exploration of its properties for applications in organic electronics or other materials science fields.
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Synthetic Methodology Development: Development of more efficient and environmentally friendly methods for its synthesis.
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